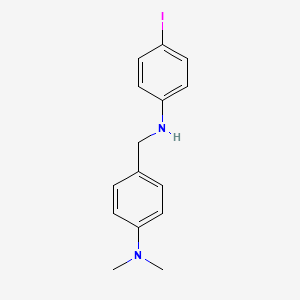

4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline

Description

4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline is a secondary amine characterized by a dimethylaniline core substituted with a 4-iodophenylaminomethyl group. This compound is structurally analogous to other N,N-dimethylaniline derivatives but distinguished by the presence of an iodine atom on the phenyl ring, which confers unique electronic and steric properties.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-iodoanilino)methyl]-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17IN2/c1-18(2)15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-10,17H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQSKOIJGIMWLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141619-97-8 | |

| Record name | N4,N4-DIMETHYL-N-ALPHA-(4-IODOPHENYL)-TOLUENE-ALPHA,4-DIAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline typically involves the following steps:

Starting Materials: The synthesis begins with 4-iodoaniline and N,N-dimethylaniline.

Reaction: The 4-iodoaniline is reacted with formaldehyde in the presence of an acid catalyst to form the intermediate 4-(((4-Iodophenyl)amino)methyl)aniline.

Final Step: The intermediate is then reacted with N,N-dimethylaniline under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki and Sonogashira couplings.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts in the presence of bases like triethylamine.

Major Products

Substitution: Various substituted aniline derivatives.

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Coupling: Biaryl compounds.

Scientific Research Applications

4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: It is used in the synthesis of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the aniline moiety play crucial roles in binding to these targets, leading to modulation of their activities. The compound can inhibit or activate specific pathways, depending on the context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Crystallographic Parameters

- Key Observations: Substituent Effects: The iodine atom in this compound introduces steric bulk and electron-withdrawing effects compared to the methoxy group in compound 1 or the hydroxyl group in compound 2. This likely alters intermolecular interactions, such as hydrogen bonding and crystal packing . Dihedral Angles: In compound 1, the dihedral angle between phenyl rings (73.89°) is smaller than in compound 2 (86.61°), suggesting that substituents influence aromatic ring coplanarity and supramolecular assembly . Hydrogen Bonding: Compound 1 exhibits weaker C–H···N interactions (3.463 Å), whereas compound 2 forms stronger O–H···O bonds (2.888–2.928 Å), highlighting the role of functional groups in stabilizing crystal lattices .

Table 2: Physicochemical and Functional Comparisons

Biological Activity

The compound 4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline (commonly referred to as 4-Iodo-N,N-dimethylaniline) is a derivative of N,N-dimethylaniline, which has been extensively studied for its biological activities, including antimicrobial, cytotoxic, and mutagenic properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

4-Iodo-N,N-dimethylaniline is characterized by the following chemical structure:

- Molecular Formula: CHIN

- Molecular Weight: 227.08 g/mol

- CAS Number: 136531-00-0

The presence of the iodine atom in the phenyl ring significantly influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has shown that derivatives of N,N-dimethylaniline exhibit varying degrees of antimicrobial activity. A study highlighted that certain compounds derived from N,N-dimethylaniline demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Compound | MIC against Staphylococcus aureus (µg/mL) | MIC against Escherichia coli (µg/mL) |

|---|---|---|

| 4-Iodo-N,N-dimethylaniline | 31.25 | 62.5 |

| Other derivatives | 62.5 | 31.25 |

These findings indicate that modifications to the N,N-dimethylaniline structure can enhance antimicrobial potency, making it a potential candidate for developing new antibiotics .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have revealed that this compound exhibits significant cytotoxic effects. In particular, studies involving HeLa cells showed a dose-dependent decrease in cell viability when exposed to this compound.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The IC value was determined to be approximately 45 µM, suggesting that this compound may serve as a lead for further development in cancer therapeutics .

Mutagenicity and Genotoxicity

The mutagenic potential of N,N-dimethylaniline derivatives has been assessed using the Ames test. Results indicated that exposure to 4-Iodo-N,N-dimethylaniline resulted in increased mutagenic activity in Salmonella typhimurium strains TA100 and TA1535.

| Test Strain | Mutagenicity (Revertants/plate) |

|---|---|

| TA100 | 167 |

| TA1535 | 60 |

These results underscore the importance of evaluating the safety profile of such compounds before therapeutic applications .

Case Study: Anticancer Activity

A recent investigation focused on the anticancer properties of various N,N-dimethylaniline derivatives, including 4-Iodo-N,N-dimethylaniline. The study revealed that this compound could inhibit histone deacetylase (HDAC) activity, leading to apoptosis in cancer cells. The mechanism was attributed to the compound's ability to alter gene expression associated with cell cycle regulation and apoptosis pathways .

Case Study: Photopharmacological Applications

Another innovative study explored the use of photo-controlled activity in HDAC inhibitors derived from N,N-dimethylaniline structures. The research demonstrated that upon irradiation, certain derivatives exhibited enhanced activity against cancer cells, highlighting the potential for developing targeted therapies with reduced side effects .

Q & A

Basic: What experimental techniques are recommended for determining the crystal structure of 4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular geometry. For this compound, SCXRD can determine bond lengths, dihedral angles, and intermolecular interactions. Use software like SHELXL for refinement and OLEX2 for visualization and analysis . To validate results, compare structural parameters (e.g., N–C bond lengths, aromatic ring inclinations) with analogs in the Cambridge Structural Database (CSD). For example, similar Schiff bases (e.g., SOLRIV and SITFIL) exhibit N–C bond lengths of ~1.27 Å and dihedral angles ranging from 8° to 73° .

Table 1: Key structural parameters from CSD analogs

| Compound (CSD refcode) | N–C Bond Length (Å) | Dihedral Angle (°) |

|---|---|---|

| SOLRIV | 1.2758 | 8.20 |

| SITFIL | 1.269 | 61.94 |

| Target compound | To be determined | To be determined |

Advanced: How can computational methods resolve contradictions in experimental data for this compound’s electronic properties?

Answer:

Density Functional Theory (DFT) or Hartree-Fock (HF) methods with 6-31G(d) basis sets can predict molecular geometry, vibrational frequencies, and NMR chemical shifts. Compare computed values (e.g., C–H stretching modes, NMR shifts) with experimental IR and NMR data to validate models. For example, DFT analysis of 4-(1H-benzimidazol-2-yl)-N,N-dimethylaniline showed <2% deviation between calculated and experimental -NMR shifts . Use Polarizable Continuum Models (PCM) to simulate solvent effects and refine predictions .

Basic: What synthetic routes are available for preparing derivatives of this compound?

Answer:

Common methods include:

- Schiff base condensation : React 4-(dimethylamino)benzaldehyde with 4-iodoaniline in ethanol under reflux (70°C, 3–6 hours), yielding ~65% product after vacuum evaporation .

- Electrochemical C–H activation : Use Pd catalysis or electrochemical oxidation in acetonitrile to introduce substituents (e.g., methoxy or cyano groups) at the α-position to nitrogen .

Table 2: Example reaction conditions and yields

| Method | Reactants | Yield | Reference |

|---|---|---|---|

| Schiff base condensation | 4-(dimethylamino)benzaldehyde + 4-iodoaniline | 65% | |

| Electrochemical oxidation | N,N-dimethylaniline in methanol + tetraethylammonium cyanide | 64–88% |

Advanced: How can regioselectivity in electrophilic substitutions be controlled during functionalization?

Answer:

Regioselectivity is influenced by electronic and steric factors. For example:

- Electrochemical oxidation of N,N-dimethylaniline derivatives in methanol under basic conditions favors α-methoxylation due to stabilization of the cationic intermediate by resonance .

- Lewis acid catalysis (e.g., chlorozincate clusters) activates carbonyl groups and directs nucleophilic attack to specific positions, as seen in the synthesis of 4-((3-indolyl)(aryl)methyl)-N,N-dimethylaniline .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- - and -NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and dimethylamino groups (δ 2.8–3.2 ppm). Compare with computed shifts from DFT .

- IR spectroscopy : Detect imine (C=N, ~1600–1650 cm) and aromatic C–H (~3000–3100 cm) stretches .

- HRMS : Confirm molecular weight (e.g., [M+H] at m/z 308.1646 for analogs) .

Advanced: How can Hirshfeld surface analysis and energy frameworks elucidate intermolecular interactions?

Answer:

Hirshfeld surfaces quantify non-covalent interactions (e.g., H-bonding, π–π stacking) by mapping contact distances. For example, in (E)-4-{[(4-methoxyphenyl)imino]methyl}-N,N-dimethylaniline, H···H (54%) and C···H (23%) contacts dominate . Energy frameworks in CrystalExplorer visualize interaction strengths (e.g., electrostatic vs. dispersion), aiding in understanding packing motifs and stability.

Basic: How to address discrepancies between experimental and computational bond lengths?

Answer:

Discrepancies often arise from crystal packing effects or basis set limitations. For example, SCXRD-derived N–C bond lengths in Schiff bases (1.27–1.31 Å) may differ from DFT-optimized values (~1.25 Å). Re-optimize geometry with solvent correction (e.g., PCM) or higher-level basis sets (e.g., 6-311+G(d,p)) . Cross-validate with CSD data to identify outliers .

Advanced: What strategies improve yield in multi-step syntheses involving this compound?

Answer:

- Flow chemistry : Enhances reproducibility and scalability. For example, flow purification of 3-[amino(1H-indazol-5-yl)methyl]-N,N-dimethylaniline achieved 33.5% yield with reduced side products .

- Microwave-assisted synthesis : Accelerates reactions (e.g., Schiff base formation in 1 hour vs. 6 hours under reflux) .

Basic: How to analyze conformational flexibility in solution vs. solid state?

Answer:

- X-ray crystallography : Provides rigid solid-state conformations (e.g., torsion angles locked at ~176.9° in Schiff bases) .

- NMR variable-temperature studies : Detect rotational barriers in solution (e.g., hindered rotation of dimethylamino groups) .

Advanced: What mechanistic insights guide the design of electrochemical functionalization protocols?

Answer:

Electrochemical oxidation generates radical cations that undergo nucleophilic attack. For instance, in methanol, N,N-dimethylaniline forms α-methoxy derivatives via a cationic intermediate stabilized by resonance . Adjusting electrolyte (e.g., tetraethylammonium cyanide) and solvent polarity tunes regioselectivity toward cyanation or methoxylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.